1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

Lipophilicity Druglikeness Physicochemical Properties

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine (CAS 1822784-49-5) is a halogenated aromatic amine characterized by a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with a distinctive 2-fluoroethan-1-amine side chain. With a molecular formula of C8H8BrF2N and a molecular weight of 236.05 g/mol, it features a topological polar surface area (TPSA) of 26.02 Ų and a predicted LogP of 2.5575.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B13220776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(CF)N)F
InChIInChI=1S/C8H8BrF2N/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,8H,4,12H2
InChIKeyREOUBQQTFCWYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine: A Unique Halogenated Building Block for Medicinal Chemistry & Structural Studies


1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine (CAS 1822784-49-5) is a halogenated aromatic amine characterized by a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with a distinctive 2-fluoroethan-1-amine side chain . With a molecular formula of C8H8BrF2N and a molecular weight of 236.05 g/mol, it features a topological polar surface area (TPSA) of 26.02 Ų and a predicted LogP of 2.5575 . The unique combination of aryl halogens and a β-fluoroamine motif grants it distinct physicochemical properties compared to non-fluorinated or differently substituted analogs, making it a valuable scaffold for structure-activity relationship (SAR) exploration and late-stage functionalization.

Why Generic Substitution Fails: Quantifiable Differentiation of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine


Closely related phenethylamine analogs cannot be simply interchanged with 1-(5-bromo-2-fluorophenyl)-2-fluoroethan-1-amine due to the profound impact of the β-fluoro substituent on key molecular properties. While compounds like 1-(5-bromo-2-fluorophenyl)ethan-1-amine (CAS 1270585-19-7) share the same aryl substitution pattern, the replacement of the β-fluoro group with a methyl group leads to a measurable increase in lipophilicity (ΔLogP ≈ +0.05) and a significant shift in amine basicity (predicted pKa increase from ~7.3–7.8 to ~8.31) . These differences directly affect the compound's ionization state at physiological pH, its passive membrane permeability, and its metabolic stability profile—all critical variables in biological assay design and lead optimization campaigns.

Quantitative Differential Evidence Guide for 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine


Lipophilicity Modulation: β-Fluorination Lowers LogP vs. Non-Fluorinated Analog

The introduction of a β-fluoro substituent on the ethanamine side chain measurably reduces lipophilicity compared to the non-fluorinated methyl analog. The target compound exhibits a predicted LogP of 2.5575 , which is lower than the 2.6079 LogP of 1-(5-bromo-2-fluorophenyl)ethan-1-amine, the closest non-fluorinated comparator . This ΔLogP of –0.0524 corresponds to approximately a 12% reduction in the octanol-water partition coefficient, indicating that the β-fluoro motif can serve as a polarizing handle to fine-tune lipophilicity without altering the aryl ring halogenation pattern.

Lipophilicity Druglikeness Physicochemical Properties

Amine Basicity Attenuation: β-Fluorine Reduces pKa by ~0.5–1.0 Log Units

The electron-withdrawing inductive effect of the β-fluorine atom on the ethanamine side chain decreases the basicity of the primary amine. While the exact pKa of the target compound has not been experimentally determined, the fluorination of a 2-arylethanamine is known to lower the amine pKa by 1.0–1.5 log units compared to the non-fluorinated parent . The closest comparator, (1R)-1-(5-bromo-2-fluorophenyl)ethan-1-amine, has a predicted pKa of 8.31 ± 0.10 . Applying the established pKa depression trend, the target compound's pKa is estimated to be in the range of 7.3–7.8, which is notably closer to physiological pH (7.4). This means a significantly higher fraction of the compound exists in the neutral, membrane-permeable free-base form at physiological pH compared to the stronger base comparator.

Amine Basicity pKa Modulation Ionization State

Metabolic Stability Enhancement: β-Fluorination Reduces Susceptibility to Oxidative Deamination

Primary amines are intrinsically susceptible to oxidative deamination by monoamine oxidases (MAO-A and MAO-B), a major metabolic clearance pathway. Fluorination at the β-position of the ethanamine chain has been demonstrated to hinder this metabolic route. Research on (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-amine, a direct structural relative, showed that β-fluorination enhances metabolic stability by reducing oxidative deamination, thereby prolonging the compound's systemic exposure [1]. This concept is a general feature of β-fluoroalkylamines: the strong C–F bond resists metabolic oxidation and positions the fluorine atom to electronically disfavor the α-C–H bond cleavage required for deamination [2]. In contrast, the non-fluorinated comparator 1-(5-bromo-2-fluorophenyl)ethan-1-amine lacks this protective element.

Metabolic Stability Oxidative Deamination Drug Metabolism

Dual Halogen Synthetic Handle: Aryl-Br for Cross-Coupling, Aryl-F for Electronic Tuning

The 5-bromo substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the 2-fluoro substituent remains intact as an electronically modulating group. This arrangement of halogens has been exploited in the synthesis of BACE inhibitor LY2886721, where a 5-bromo-2-fluorophenyl moiety was used as a key intermediate [1]. The target compound combines this established aryl halogenation pattern with a β-fluoroamine, creating a three-point differentiation scaffold: (i) aryl-Br for diversification, (ii) aryl-F for electronic tuning, and (iii) β-F for amine pKa/metabolic modulation. In contrast, analogs lacking the β-fluoro group or with different halogen positions do not offer this specific combinatorial profile for parallel optimization of binding, ADME, and synthetic tractability.

Cross-Coupling Late-Stage Functionalization Halogen Reactivity

Positional Isomer Advantage: 5-Bromo Substitution Confers Distinct Reactivity vs. 3-Bromo or 4-Bromo Regioisomers

The position of the bromine atom on the phenyl ring influences both chemical reactivity and biological target engagement. The target compound (5-bromo) is a distinct chemical entity from its 3-bromo positional isomer (CAS 1646556-86-6) and 4-bromo isomer (CAS 1246567-29-2). In studies of phenylethanamine-substituted derivatives, the aromatic substitution pattern significantly affected potency: the meta-fluoro (3-position) and para-bromo (4-position) configurations exhibited the lowest minimum protozoacidal concentrations (8–16 μg/mL), whereas other substitution patterns showed reduced potency [1]. This demonstrates that the specific 5-bromo-2-fluoro arrangement is not interchangeable with other regioisomers; the target compound's distinct substitution pattern will elicit different biological responses. While direct head-to-head data between 5-bromo and 3-bromo isomers are not available, the class-level evidence establishes that regioisomeric bromine position is a critical determinant of biological activity.

Regiochemistry Structure-Activity Relationship Halogen Bonding

Best-Fit Research and Industrial Scenarios for 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine


CNS Drug Discovery: Modulating Amine Basicity for Optimized Brain Penetration

The β-fluorine atom lowers the amine pKa toward physiological pH, increasing the fraction of the neutral, blood-brain barrier (BBB)-permeable species. Medicinal chemists targeting CNS receptors should select this compound over non-fluorinated analogs when the goal is to empirically evaluate whether reduced amine basicity enhances CNS exposure. The estimated pKa of ~7.3–7.8, inferred from class-level β-fluorination effects , positions this building block as a privileged scaffold for CNS lead generation where fine-tuning of amine ionization is critical.

Multiparametric Lead Optimization: Simultaneous Tuning of Lipophilicity, Basicity, and Metabolic Stability

The compound uniquely offers three orthogonal optimization handles in a single intermediate: the aryl-bromine for parallel synthesis via cross-coupling, the aryl-fluorine for electronic modulation, and the β-fluoroamine for simultaneous lipophilicity reduction (ΔLogP ≈ –0.05 vs. non-fluorinated analog ) and metabolic stabilization. Lead optimization teams can use this single building block to efficiently explore multidimensional SAR space, reducing the synthetic burden of accessing this combination of features through multiple synthetic steps.

Radioligand Development: Halogen-Rich Scaffold for PET or SPECT Tracer Synthesis

The presence of both bromine and fluorine atoms makes this compound an attractive precursor for radiolabeling applications. The bromine atom at the 5-position provides a site for potential isotopic substitution (e.g., ⁷⁶Br for PET imaging), while the fluorine atoms offer positions for ¹⁸F incorporation. As demonstrated by fluorine-18 labeled FE-GW405833, β-fluoroethylamine motifs are compatible with radiochemistry and can yield high-affinity PET tracers . This compound bypasses the need for late-stage halogen introduction when designing radioligand candidates.

Fragment-Based Drug Discovery: Halogen-Enriched Fragment for X-ray Crystallography

With its dual halogen content and moderate molecular weight (236.05 Da), the compound serves as a halogen-enriched fragment for crystallographic screening. The bromine atom provides strong anomalous scattering for X-ray crystallography, facilitating unambiguous binding mode determination, while the fluorine atoms can engage in orthogonal multipolar interactions within protein binding sites. The predicted LogP of 2.5575 ensures adequate aqueous solubility for biochemical screening at fragment concentrations (typically 0.5–1 mM).

Quote Request

Request a Quote for 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.